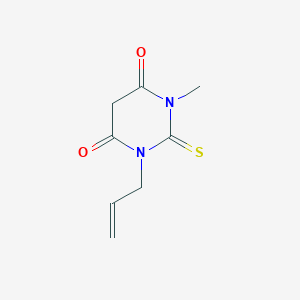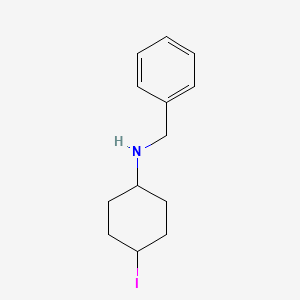
Benzyl-(4-iodo-cyclohexyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-(4-iodo-cyclohexyl)-amine is an organic compound that features a benzyl group attached to a cyclohexyl ring substituted with an iodine atom at the 4-position and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-iodo-cyclohexyl)-amine typically involves the iodination of cyclohexylamine followed by benzylation. One common method is to start with cyclohexylamine, which is reacted with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position. The resulting 4-iodo-cyclohexylamine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-(4-iodo-cyclohexyl)-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The benzyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used to oxidize the amine group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the amine group.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted cyclohexylamines.
Oxidation Products: Oxidation of the amine group can yield imines or nitro compounds.
Reduction Products: Reduction of the amine group can yield secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzyl-(4-iodo-cyclohexyl)-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl-(4-iodo-cyclohexyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding interactions. The amine group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl-(4-chloro-cyclohexyl)-amine
- Benzyl-(4-bromo-cyclohexyl)-amine
- Benzyl-(4-fluoro-cyclohexyl)-amine
Uniqueness
Benzyl-(4-iodo-cyclohexyl)-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding that are not possible with other halogens. This can result in different biological activities and chemical reactivities compared to its chloro, bromo, and fluoro analogs.
Eigenschaften
Molekularformel |
C13H18IN |
|---|---|
Molekulargewicht |
315.19 g/mol |
IUPAC-Name |
N-benzyl-4-iodocyclohexan-1-amine |
InChI |
InChI=1S/C13H18IN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
InChI-Schlüssel |
CHFXXOADFMKKLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NCC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
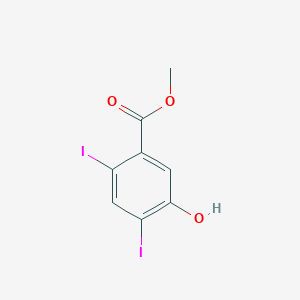
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

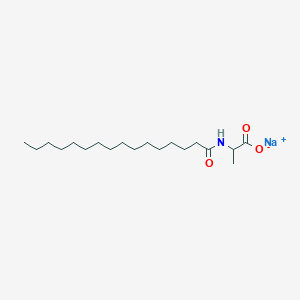
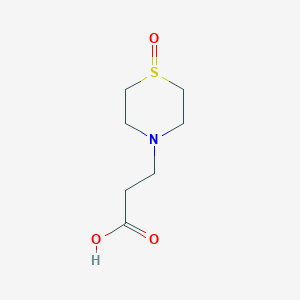
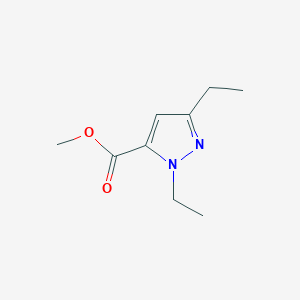
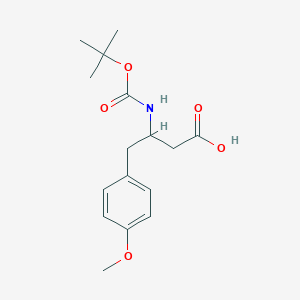
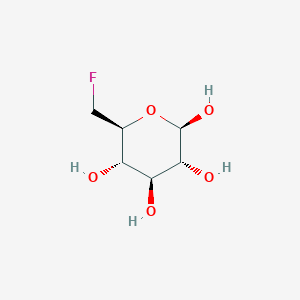
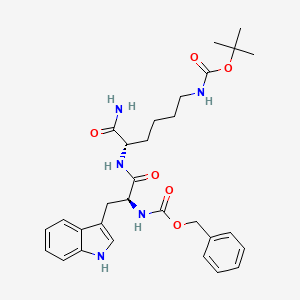
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
